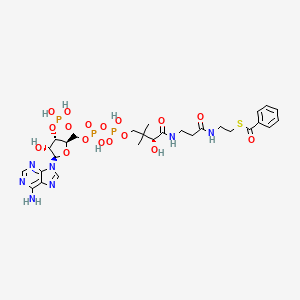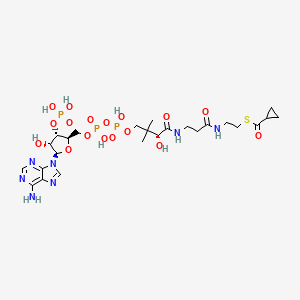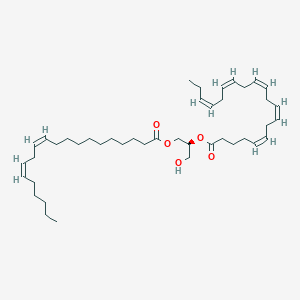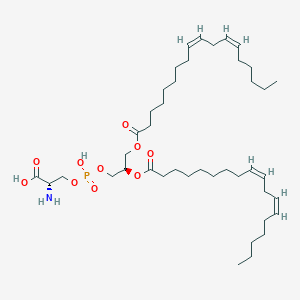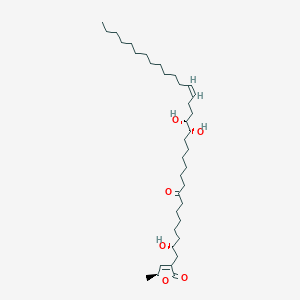
Venezenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Venezenin is a natural product found in Xylopia aromatica with data available.
Applications De Recherche Scientifique
Bioactive Properties
Venezenin, identified as a bioactive Annonaceous acetogenin, has been isolated from the bark of Xylopia aromatica. This compound exhibits unique structural characteristics, lacking tetrahydrofuran or epoxide rings and featuring a double bond near a vicinal diol in its hydrocarbon chain. Its cytotoxicity against human solid tumor cell lines has been noted, comparing favorably with adriamycin. Venezenin and its semi-synthetic derivatives demonstrate the potential for bioactivity enhancement through chemical modifications. Notably, venezenin inhibits oxygen uptake in rat liver mitochondria, indicating its potential impact on cellular respiration processes (Colman-Saizarbitoria et al., 1995).
Broader Impact in Medicinal Plant Research
While specific to venezenin, it is essential to consider the broader context of medicinal plant research. Advancements in scientific methodology, including chromatographic and spectroscopic techniques, have significantly contributed to understanding the actions of herbal medicines. This research domain continues to uncover potential therapeutic agents from plant sources, emphasizing the need for further clinical studies even on well-known medicinal plants (Phillipson, 2003).
Propriétés
Nom du produit |
Venezenin |
|---|---|
Formule moléculaire |
C37H66O6 |
Poids moléculaire |
606.9 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-[(Z,2R,15R,16R)-2,15,16-trihydroxy-8-oxodotriacont-19-enyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-35(40)36(41)28-23-17-16-19-24-33(38)25-20-18-21-26-34(39)30-32-29-31(2)43-37(32)42/h14-15,29,31,34-36,39-41H,3-13,16-28,30H2,1-2H3/b15-14-/t31-,34+,35+,36+/m0/s1 |
Clé InChI |
CPMBETMZGIWCGO-GSCSMLAHSA-N |
SMILES isomérique |
CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCC(=O)CCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCCCCC=CCCC(C(CCCCCCC(=O)CCCCCC(CC1=CC(OC1=O)C)O)O)O |
Synonymes |
venezenin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)
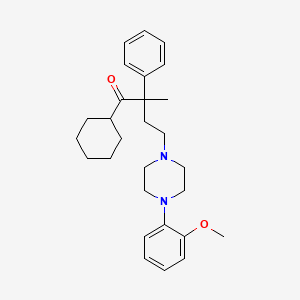
![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)
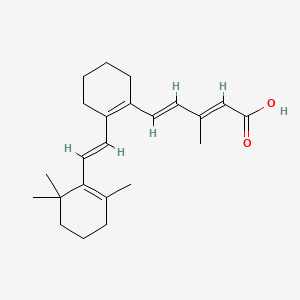
![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)
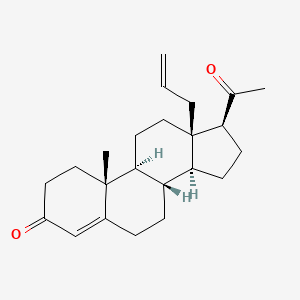


![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)
